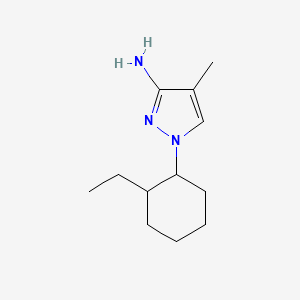
1-(2-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C15H24
It belongs to the class of pyrazole derivatives and contains both cyclohexane and pyrazole moieties. The compound’s systematic name reflects its substituents: 1-(2-ethylcyclohexyl) indicates the cyclohexane ring, while 4-methyl-1H-pyrazol-3-amine refers to the pyrazole ring with an amino group at position 3.
Méthodes De Préparation
The synthetic routes for this compound can vary, but one common method involves the reaction of 2-ethylcyclohexanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or methanol) with an acid catalyst. Industrial production methods may involve modifications to improve yield and scalability .
Analyse Des Réactions Chimiques
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions, including oxidation, reduction, and substitution. Here are some notable reactions:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction of the pyrazole ring may lead to the formation of amines or other derivatives.
Substitution: Substituents on the cyclohexane ring can be modified through substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine finds applications in several fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: The compound could serve as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific interactions with biological targets. It might modulate enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
1-(2-ethylcyclohexyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-6-4-5-7-11(10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14) |
Clé InChI |
VMJCVIJODSUMAK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1N2C=C(C(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
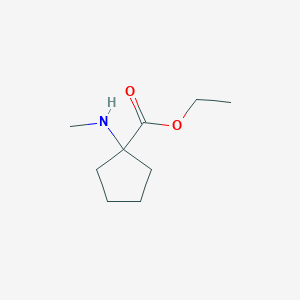
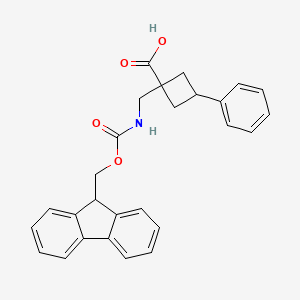
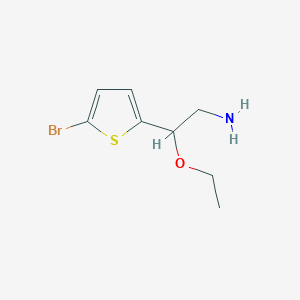

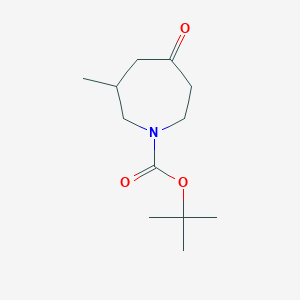
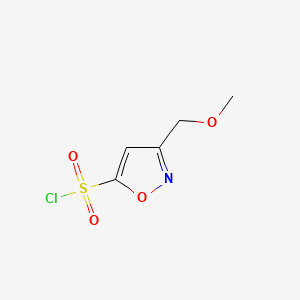
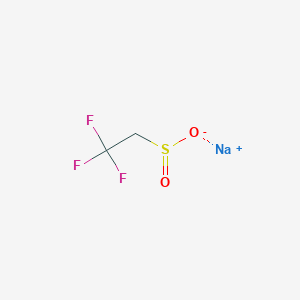

![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)


